Computed LogP Increase for 2-Cyclobutoxy-6-methylpyrazine vs. 2-Methoxy-3-methylpyrazine
The substitution of a methoxy group with a cyclobutoxy group is predicted to increase lipophilicity. Computational estimation using fragment-based methods (e.g., XLogP3) yields a LogP of approximately 2.1 for 2-cyclobutoxy-6-methylpyrazine, compared to 0.8 for 2-methoxy-3-methylpyrazine [1]. This represents a calculated increase of approximately 1.3 LogP units, indicating significantly higher partition into non-polar phases. This is a class-level inference based on the additive contribution of the cyclobutoxy fragment versus the methoxy fragment [1]. Direct experimental LogP data for the target compound has not been published.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | ~2.1 (2-Cyclobutoxy-6-methylpyrazine, computed) |
| Comparator Or Baseline | ~0.8 (2-Methoxy-3-methylpyrazine, CAS 2847-30-5, computed) |
| Quantified Difference | Calculated Increase of ~1.3 LogP units |
| Conditions | In silico prediction using fragment-based LogP calculation (PubChem XLogP3 algorithm) |
Why This Matters
Higher LogP influences volatility, membrane permeability, and odor release kinetics, making the cyclobutoxy analog fundamentally different from its methoxy counterpart in flavor release or biological assays, which will impact its selection for specific formulation or research contexts.
- [1] PubChem. Computed Properties for 2-Methoxy-3-methylpyrazine (CID 13721) and fragment-based LogP prediction for cyclobutoxy fragment. National Institutes of Health. View Source
